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Compound of Interest

Compound Name: Sdz ser-082
CAS No.: 141474-59-1
Cat. No.: B10773039
Get Quote
. J

Compound Focus: SDZ SER-082 (Sergolexole)
The Selectivity Challenge: Defining the "Window"

The Core Problem: Serotonin 5-HT2A and 5-HT2C receptors share high structural homology
and identical transmembrane signaling pathways (

coupling). However, they often exert opposing effects on behavior and physiology.

o 5-HT2A Activation: Typically pro-hallucinogenic, increases impulsivity, and drives
hyperlocomotion.

o 5-HT2C Activation: Typically anxiogenic, decreases impulsivity (increases inhibition), and
drives hypolocomotion.

The Solution: SDZ SER-082 is a valuable tool for dissecting these pathways, but it is not an
"absolute" antagonist. It operates on a window of selectivity. It acts as a mixed 5-HT2C/2B
antagonist with approximately 40-fold selectivity over 5-HT2A receptors.[1]
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Critical Warning: If you overdose SDZ SER-082 (> 1.0 mg/kg in rodents), you will lose
selectivity and block 5-HT2A receptors, rendering your data uninterpretable.

Troubleshooting & FAQ
Category A: Dosing & Pharmacokinetics

Q: What is the maximum dose | can use to ensure | am only blocking 5-HT2C? A: In rats and
mice, the "safe" selectivity window is narrow.

e Recommended Dose:0.5 mg/kg (s.c. or i.p.)
o Maximum Selective Dose:1.0 mg/kg[2]
o Loss of Selectivity: At doses

3.0 mg/kg, SDZ SER-082 begins to significantly occupy 5-HT2A receptors and may induce
non-specific hypolocomotion unrelated to 5-HT2C blockade.

Q: How do | validate that my observed effect is truly 5-HT2C mediated? A: You cannot rely on
SDZ SER-082 alone. You must use a Double Dissociation Strategy. Run parallel groups with:

e SDZ SER-082 (0.5 mg/kg) — Targets 5-HT2C
e M100907 (Volinanserin) (0.1-0.5 mg/kg) — Highly selective 5-HT2A antagonist

o Result Logic: If SDZ SER-082 blocks the effect but M100907 does not, the effect is 5-HT2C
mediated.

Category B: Compound Preparation[3][4][5]

Q: How do | dissolve SDZ SER-082 fumarate? A: The fumarate salt is generally water-soluble,
but stability can be an issue.

e Vehicle: Sterile saline (0.9% NacCl) or distilled water.
e Protocol:

o Weigh the powder.
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Add 90% of the calculated volume of saline.

[e]

o

Vortex vigorously.

[¢]

If particles persist, warm gently to 37°C (do not boil).

[¢]

Note: Avoid DMSO if possible for in vivo behavioral studies as it can confound locomotor
data; however, if solubility is stubborn, predissolve in <2% DMSO before adding saline.

Category C: Behavioral Interpretation[2][6][7][8][9][10]

Q: I am using DOI (a mixed 2A/2C agonist) to challenge the system. How do | tell the difference
between 2A and 2C behaviors? A: DOI induces a biphasic behavioral profile. Use the table
below to interpret which receptor is driving the behavior you are observing.

Primary Receptor Effect of SDZ SER-

Behavior . Effect of M100907

Driver 082 (0.5 mglkg)
] ) No Effect (or weak
Head Twitches (Mice) 5-HT2A ] Full Blockade
attenuation)

Hyperlocomotion 5-HT2A No Effect Full Blockade

Hypolocomotion (High Reverses Potentiates or No
5-HT2C ]

Dose DOI) Hypolocomotion Effect

Penile Erections 5-HT2C Blockade No Effect

Body Shakes (Wet Mixed (Species

Partial/Full Blockade Partial Blockade
Dog Shakes) dependent)

Standardized Experimental Protocols
Protocol 1: The "Selectivity Check" (In Vivo)

Objective: To confirm 5-HT2C specificity using a DOI challenge.
Materials:

e SDZ SER-082 (0.5 mg/kg)[2]
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e M100907 (0.1 mg/kg)[3][4]
e DOI (2,5-Dimethoxy-4-iodoamphetamine) — 2.0 mg/kg (High dose to engage 2C)
Workflow:
e Acclimation: Place animals in open field chambers for 30 mins.
e Pre-treatment (T = -30 min):
o Group A: Vehicle
o Group B: SDZ SER-082 (0.5 mg/kg, s.c.)[2]
o Group C: M100907 (0.1 mg/kg, s.c.)
e Challenge (T = 0 min): Administer DOI (2.0 mg/kg, i.p.) to all groups.
e Observation (T = 0 to 60 min): Measure locomotor activity.
o Expected Outcome: DOI causes hypo-activity (freezing/sedation).
o Group B (SDZ): Should show restored locomotion (blockade of 2C-mediated sedation).

o Group C (M100907): Should remain hypo-active or show worsened sedation (2A blockade
unmasks pure 2C effect).

Technical Data: Binding Affinity Profile

Note: The separation between 2C and 2A is the critical "working window."
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Affinity (
Receptor Target / (Approx. nM) Functional Role
)
Primary Target
5-HT2C 7.8 ~15.8 _
(Antagonist)
Secondary Target
5-HT2B 7.3 ~50.0 _
(Antagonist)
Off-Target (Avoid >1
5-HT2A 6.2 ~630.0
mg/kg)
5-HT1A <6.0 > 1000 Negligible

Logic Visualization
Figure 1: Experimental Decision Tree for Receptor
Isolation

Caption: A logic flow to determine if an observed phenotype is mediated by 5-HT2C or 5-HT2A
using antagonist dissociation.
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Figure 2: The Selectivity Window

Caption: Conceptual representation of receptor occupancy vs. dose. Note the narrow window
where 5-HT2C is engaged without 5-HT2A interference.
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o Selectivity Profile & Ki Values: SDZ SER-082 is a selective 5-HT2C/2B antagonist with pKd
7.8 at 5-HT2C and significantly lower affinity for 5-HT2A.

o Source:

¢ In Vivo Selectivity & Dosing (Mice/Rats)

o Source: [Halberstadt, A. L., et al. (2009). 5-HT2A and 5-HT2C receptors exert opposing
effects on locomotor activity in mice.[5][6] Neuropsychopharmacology.]([Link])

» Rabbit Head-Bob/Body Shake Model: Establishes the behavioral dissociation: Head bobs
(2A) vs Body Shakes (2C).

o Source: [Dave, K. D., et al. (2002). A novel behavioral model that discriminates between 5-
HT2A and 5-HT2C receptor activation.[5][6] Pharmacol Biochem Behav.]([Link]]

e Comparison with M100907: Details the use of M100907 to isolate 5-HT2A effects in contrast
to 5-HT2C antagonists.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b10773039/docs?utm_src=pdf-body-img#technical-support-center-distinguishing-5-ht2a-vs-5-ht2c-effects
https://www.benchchem.com/product/b10773039/docs?utm_src=pdf-body#technical-support-center-distinguishing-5-ht2a-vs-5-ht2c-effects
https://pubmed.ncbi.nlm.nih.gov/19322172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2697271/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2705622/
https://pubmed.ncbi.nlm.nih.gov/19322172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2697271/
https://pubmed.ncbi.nlm.nih.gov/11900808/)[
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10773039?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

o Source: [Fletcher, P. J., et al. (2002).[7] Differential effects of the 5-HT2A receptor
antagonist M100,907 and the 5-HT2C receptor antagonist SB242,084.[2][7][6][8][3]
Psychopharmacology.]([Link])

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4563107/
https://www.researchgate.net/publication/260174918_Differential_Effects_of_the_5-HT2A_Receptor_Antagonist_M100907_and_the_5-HT2C_Receptor_Antagonist_SB242084_on_Cocaine-induced_Locomotor_Activity_Cocaine_Self-administration_and_Cocaine-induced_Reinsta
https://pmc.ncbi.nlm.nih.gov/articles/PMC4563107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2697271/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2025.1639344/full
https://pubmed.ncbi.nlm.nih.gov/15232674/
https://pubmed.ncbi.nlm.nih.gov/12202966/
https://www.benchchem.com/product/b10773039?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/SDZ_SER-082
https://www.researchgate.net/publication/260174918_Differential_Effects_of_the_5-HT2A_Receptor_Antagonist_M100907_and_the_5-HT2C_Receptor_Antagonist_SB242084_on_Cocaine-induced_Locomotor_Activity_Cocaine_Self-administration_and_Cocaine-induced_Reinsta
https://pubmed.ncbi.nlm.nih.gov/15232674/
https://pubmed.ncbi.nlm.nih.gov/15232674/
https://pubmed.ncbi.nlm.nih.gov/17957219/
https://pubmed.ncbi.nlm.nih.gov/17957219/
https://pubmed.ncbi.nlm.nih.gov/19322172/
https://pubmed.ncbi.nlm.nih.gov/19322172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2697271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2697271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4563107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4563107/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2025.1639344/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2025.1639344/full
https://www.benchchem.com/product/b10773039/docs#technical-support-center-distinguishing-5-ht2a-vs-5-ht2c-effects
https://www.benchchem.com/product/b10773039/docs#technical-support-center-distinguishing-5-ht2a-vs-5-ht2c-effects
https://www.benchchem.com/product/b10773039/docs#technical-support-center-distinguishing-5-ht2a-vs-5-ht2c-effects
https://www.benchchem.com/product/b10773039/docs#technical-support-center-distinguishing-5-ht2a-vs-5-ht2c-effects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10773039?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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